molecular formula C24H27FN2O B606582 Cebranopadol CAS No. 863513-91-1

Cebranopadol

Número de catálogo: B606582
Número CAS: 863513-91-1
Peso molecular: 378.5 g/mol
Clave InChI: CSMVOZKEWSOFER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GRT-6005, también conocido como cebranopadol, es un nuevo analgésico opioide de la clase benzenoide. Es un agonista dual de los receptores de nociceptina/orfánina FQ y opioides. Este compuesto ha sido desarrollado para el tratamiento de diversas afecciones dolorosas agudas y crónicas, incluida la neuropatía diabética dolorosa y el dolor por cáncer .

Aplicaciones Científicas De Investigación

GRT-6005 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

GRT-6005 ejerce sus efectos al unirse y activar múltiples receptores opioides, incluidos el receptor opioide mu, el receptor opioide delta y el receptor opioide kappa. También actúa como un agonista parcial del receptor de nociceptina. La activación de estos receptores conduce a una reducción de la excitabilidad neuronal y la transmisión del dolor. Este mecanismo de acción único permite que GRT-6005 proporcione efectos analgésicos potentes con un riesgo potencialmente menor de tolerancia y adicción en comparación con los opioides tradicionales .

Safety and Hazards

Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, this compound may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .

Direcciones Futuras

Cebranopadol is currently under development internationally by Grünenthal and its partner Depomed for the treatment of a variety of different acute and chronic pain states . As of now, it is in phase III clinical trials .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GRT-6005 implica múltiples pasos, incluida la formación de la estructura benzenoide y la incorporación de las funcionalidades agonistas de los receptores de nociceptina/orfánina FQ y opioides. Las rutas sintéticas específicas y las condiciones de reacción son propiedad de la empresa y no se han divulgado completamente en el dominio público .

Métodos de producción industrial

La producción industrial de GRT-6005 probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría medidas estrictas de control de calidad para cumplir con las normas regulatorias para compuestos farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

GRT-6005 se somete a diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de GRT-6005 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones específicas, como la temperatura y la presión, dependen de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de GRT-6005 incluyen diversos derivados oxidados, reducidos y sustituidos. Estos productos pueden tener diferentes propiedades farmacológicas y pueden utilizarse para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos similares

    Morfina: Un analgésico opioide bien conocido que actúa principalmente sobre el receptor opioide mu.

    Oxicodona: Otro analgésico opioide con un mecanismo de acción similar a la morfina.

    Fentanilo: Un opioide sintético potente que actúa sobre múltiples receptores opioides.

Singularidad de GRT-6005

GRT-6005 es único en su acción dual sobre los receptores de nociceptina/orfánina FQ y opioides, lo que le permite proporcionar un alivio eficaz del dolor con un posible mejor perfil de seguridad. A diferencia de los opioides tradicionales, GRT-6005 ha mostrado un desarrollo retardado de la tolerancia y un menor riesgo de depresión respiratoria en estudios preclínicos .

Propiedades

IUPAC Name

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVOZKEWSOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031965
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863513-91-1
Record name Cebranopadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cebranopadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cebranopadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEBRANOPADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of cebranopadol?

A1: this compound is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].

Q2: How does the co-activation of NOP and MOP receptors contribute to this compound's analgesic effects?

A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of this compound in producing analgesia []. This synergy may contribute to its potent analgesic effects.

Q3: Does this compound's action on NOP receptors influence its side effect profile compared to traditional opioids?

A3: Preclinical studies suggest that activation of NOP receptors by this compound counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].

Q4: Does this compound affect the central nervous system?

A4: Yes, this compound is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].

Q5: How does this compound impact cocaine addiction in preclinical models?

A5: Research indicates that this compound reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].

Q7: How does the structure of this compound contribute to its unique pharmacological profile?

A7: The specific chemical structure of this compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.

Q8: What is the typical duration of action of this compound?

A8: this compound exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].

Q9: How is this compound metabolized in the body?

A9: While detailed information on this compound's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].

Q10: Are there differences in the pharmacokinetic profile of this compound between animals and humans?

A10: While some studies explore the pharmacokinetics of this compound in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.

Q11: In which preclinical pain models has this compound shown efficacy?

A11: this compound has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].

Q12: Has this compound been investigated in clinical trials for pain management?

A12: Yes, this compound has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].

Q13: Are there any specific patient populations where this compound might offer advantages over traditional opioids?

A13: Preclinical and early clinical data suggest that this compound may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].

Q14: What is the safety profile of this compound based on preclinical and clinical studies?

A14: While this compound has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].

Q15: Does this compound have a lower risk of abuse compared to traditional opioids?

A15: Preclinical and clinical studies indicate that this compound may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.